molecular formula C7H6BNO2S B1275884 Benzo[d]thiazol-6-ylboronic acid CAS No. 499769-91-4

Benzo[d]thiazol-6-ylboronic acid

Cat. No. B1275884
M. Wt: 179.01 g/mol
InChI Key: HGXFPSLIIZOVMB-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-6-ylboronic acid is a compound that is part of the benzo[d]thiazole family, which is widely recognized for its applications in synthetic and medicinal chemistry. These compounds are integral to numerous drugs and exhibit a variety of bioactivities. The benzo[d]thiazole core is a bicyclic structure that allows for substitution at multiple positions, making it a versatile scaffold for drug discovery .

Synthesis Analysis

The synthesis of benzo[d]thiazole derivatives can be achieved through various methods. One such method involves the Pd-catalyzed decarboxylative coupling of thiazoles and benzoxazole with substituted benzoic acids. This reaction demonstrates compatibility with both electron-rich and electron-poor benzoic acids and can be extended to synthesize polyfluoro-substituted biaryls using polyfluorobenzenes . Another elegant pathway for synthesizing hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives has been described, which serves as new building blocks in drug discovery. This method allows for the substitution at four different positions on the benzo[d]thiazole scaffold .

Molecular Structure Analysis

The molecular structure of benzo[d]thiazol-6-ylboronic acid is not explicitly detailed in the provided papers. However, the general structure of benzo[d]thiazole derivatives includes a bicyclic system with a thiazole ring fused to a benzene ring. The presence of a boronic acid group in the benzo[d]thiazol-6-ylboronic acid suggests an additional functional group that can be used for further chemical reactions, such as Suzuki coupling, which is a common application of boronic acids .

Chemical Reactions Analysis

Benzo[d]thiazole derivatives are known to participate in various chemical reactions. The Pd-catalyzed decarboxylative arylation is one such reaction that highlights the reactivity of the thiazole and benzoxazole rings with benzoic acids to form biaryl structures . Additionally, the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives involves Williamson ether synthesis, indicating the reactivity of the hydroxyl group in substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]thiazol-6-ylboronic acid are not directly discussed in the provided papers. However, the properties of benzo[d]thiazole derivatives generally include stability and the ability to engage in hydrogen bonding due to the presence of nitrogen and sulfur atoms in the thiazole ring. The boronic acid group is known for its ability to form reversible covalent bonds with diols and other nucleophiles, which is essential for its role in cross-coupling reactions .

Scientific Research Applications

In the field of medicinal chemistry, for example, boronic acids are used in the synthesis of various pharmaceuticals. They are also used in the development of sensors, in polymer and materials science, and in the field of supramolecular chemistry .

  • Medicinal Chemistry

    • Boronic acids are used in the synthesis of various pharmaceuticals . Thiazoles, a class of compounds to which “Benzo[d]thiazol-6-ylboronic acid” belongs, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
  • Material Science

    • Boronic acids are used in the development of sensors . They can form stable covalent bonds with other compounds, making them useful in creating sensitive and selective detection systems.
  • Chemical Synthesis

    • Boronic acids are often used in organic synthesis due to their ability to form stable covalent bonds with a variety of compounds . This makes them valuable tools in the creation of complex organic molecules.
  • Supramolecular Chemistry

    • Boronic acids are used in the field of supramolecular chemistry . They can form stable covalent bonds with other compounds, allowing for the creation of large, complex structures.
  • Analytical Research

    • Boronic acids can be used in the development of analytical methods . Their ability to form stable covalent bonds with a variety of compounds can be exploited to create selective and sensitive analytical techniques.
  • Chromatography

    • Boronic acids can be used in chromatography as they can form reversible covalent bonds with sugars and other compounds . This property can be used to separate and purify these compounds.

Safety And Hazards

The safety information for Benzo[d]thiazol-6-ylboronic acid includes a GHS07 pictogram, a signal word of “Warning”, and hazard statements H315-H319-H335. The precautionary statements are P261-P305+P351+P338 .

Future Directions

Thiazoles, including Benzo[d]thiazol-6-ylboronic acid, are significant potential compounds in the chemical world. They show notable pharmacological actions, making them of special interest to medicinal chemists. Future efforts will be directed to the search for new, stable, and multifunctionalized metalated thiazoles as well as for mild conditions to carry out their cross-coupling reactions .

properties

IUPAC Name

1,3-benzothiazol-6-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BNO2S/c10-8(11)5-1-2-6-7(3-5)12-4-9-6/h1-4,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXFPSLIIZOVMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N=CS2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405529
Record name 1,3-benzothiazol-6-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d]thiazol-6-ylboronic acid

CAS RN

499769-91-4
Record name 1,3-benzothiazol-6-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Benzothiazol-6-ylboronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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